Sourcing the correct 3-hydroxy-2,4,5-trifluorobenzoic acid isomer is essential for Nadifloxacin API synthesis; using alternative isomers (e.g., 4-hydroxy derivative) compromises regioselectivity and yield. CAS 116751-24-7 is the designated precursor, ensuring defined reactivity at the 3-hydroxy position for high-yield quinolone core construction.
3-Hydroxy-2,4,5-trifluorobenzoic acid (CAS: 116751-24-7) is a highly substituted aromatic carboxylic acid. Its specific arrangement of three fluorine atoms and a hydroxyl group on the benzene ring makes it a critical intermediate, not readily interchangeable with other isomers, for the synthesis of advanced fourth-generation fluoroquinolone antibacterials, such as Nadifloxacin. The compound's defined substitution pattern is fundamental to achieving the required reactivity and molecular architecture in complex, multi-step syntheses for pharmaceuticals and performance materials.
Substituting 3-Hydroxy-2,4,5-trifluorobenzoic acid with simpler analogs like 2,4,5-trifluorobenzoic acid or other isomers is often unviable. The 3-hydroxy group is not just a passive substituent; it is essential for directing subsequent reactions and forming the core structure of target molecules like the potent topical antibiotic Nadifloxacin. Using a different isomer, such as 4-hydroxy-2,3,5-trifluorobenzoic acid, or a precursor with a different halogenation pattern, like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, would fundamentally alter the reaction pathway, leading to different final products or significant impurities that complicate purification and reduce yield. This makes the precise CAS: 116751-24-7 compound a non-negotiable starting material for specific, high-value synthetic routes.
This compound is explicitly identified as a key intermediate for synthesizing quinolone antibacterials. Specifically, it is a documented precursor for Nadifloxacin, a topical fluoroquinolone highly effective against methicillin-resistant Staphylococcus aureus (MRSA). The unique substitution pattern is required to build the tricyclic core of Nadifloxacin; using a different starting material would necessitate a complete, and likely less efficient, redesign of the established synthetic pathway.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Established intermediate for Nadifloxacin and other quinolone antibacterials. |
| Comparator Or Baseline | Other fluorinated benzoic acid isomers or analogs. |
| Quantified Difference | Qualitative but critical: substitution with other isomers prevents the direct, established synthesis of the target Nadifloxacin core structure. |
| Conditions | Multi-step synthesis of complex pharmaceutical APIs. |
For manufacturers of specific quinolone antibiotics, this exact isomer is required to follow established and validated synthetic routes, making it a critical procurement item.
The 3-hydroxy group provides a reactive site for further modification, which is a key step in many synthetic routes. For example, it can be readily methylated to produce 3-methoxy-2,4,5-trifluorobenzoic acid, another important intermediate. This two-point functionality (carboxyl and hydroxyl) allows for sequential, controlled reactions that are not possible with the simpler analog, 2,4,5-trifluorobenzoic acid, which lacks the hydroxyl handle.
| Evidence Dimension | Synthetic Versatility |
| Target Compound Data | Possesses both hydroxyl and carboxylic acid groups for sequential reactions. |
| Comparator Or Baseline | 2,4,5-Trifluorobenzoic acid (CAS 446-17-3), which lacks the hydroxyl group. |
| Quantified Difference | Qualitative: Enables reactions such as methylation or etherification at the 3-position, a pathway unavailable to the non-hydroxylated analog. |
| Conditions | Synthesis of complex derivatives requiring multiple, distinct functionalization steps. |
This dual functionality is essential for building complex molecules, allowing for controlled, stepwise synthesis and avoiding the need for more complex protection/deprotection strategies.
3-Hydroxy-2,4,5-trifluorobenzoic acid has a documented melting point in the range of 143-147 °C. This provides a clear, predictable physical parameter for process development, purification (e.g., crystallization), and quality control. This contrasts with other closely related isomers, such as 2,4,5-trifluorobenzoic acid (mp 94-96 °C), which have significantly different thermal behavior. This difference is critical for designing and controlling thermal processes like drying, melting, or crystallization without decomposition.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 143-147 °C |
| Comparator Or Baseline | 2,4,5-Trifluorobenzoic acid: 94-96 °C |
| Quantified Difference | ~49-51 °C higher melting point |
| Conditions | Standard atmospheric pressure. |
A distinct and higher melting point allows for more robust thermal processing and purification protocols, and serves as a key specification for quality assurance, ensuring isomer purity.
This compound is the designated precursor for the synthesis of Nadifloxacin, a fourth-generation fluoroquinolone. Its specific isomeric structure is essential for constructing the drug's active pharmaceutical ingredient (API) core, making it a critical raw material for pharmaceutical manufacturers targeting topical treatments for bacterial skin infections, including MRSA.
Beyond Nadifloxacin, this acid serves as a versatile building block for a range of quinolone derivatives. Its defined reactivity allows for the systematic development of new antibacterial agents where the specific 2,4,5-trifluoro-3-hydroxy substitution pattern is required for biological activity or to optimize pharmacokinetic properties.
The high degree of fluorination and presence of reactive handles make this compound a candidate for the synthesis of advanced materials. While less common, related fluorinated hydroxybenzoic acids are used to create liquid-crystalline compounds for display applications. The specific electronic properties imparted by the fluorine atoms can be leveraged in creating novel organic semiconductors or dielectrics where precise molecular architecture is key.
Irritant